cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone
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Overview
Description
Cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a complex organic compound with a unique structure that includes a cyclopropyl group and a hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under specific conditions to form the hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl core. The cyclopropyl group is then introduced through a series of reactions, such as cyclopropanation, using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or other functional groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the cyclopropyl or pyrrolo rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone.
Cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)amine: Contains an amine group instead of a ketone.
Uniqueness
Cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its cyclopropyl group adds strain and reactivity, while the hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl moiety provides a stable and versatile scaffold for further modifications.
Properties
IUPAC Name |
cyclopropyl-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-12-4-9-6-13(7-10(9)5-12)11(14)8-2-3-8/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOFQHMNZDMFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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